molecular formula C12H11N3OS B7758441 N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID

N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID

Cat. No.: B7758441
M. Wt: 245.30 g/mol
InChI Key: INVDVNVYLCEPSF-AUWJEWJLSA-N
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Description

N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a hydrazone linkage, and a thioic acid group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a suitable hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . The reaction can be represented as follows:

2-Hydroxy-1-naphthaldehyde+Hydrazine derivativeN’-[(1Z)-(2-Hydroxy-1-naphthyl)methylene]carbamohydrazonothioicacid\text{2-Hydroxy-1-naphthaldehyde} + \text{Hydrazine derivative} \rightarrow \text{N'-[(1Z)-(2-Hydroxy-1-naphthyl)methylene]carbamohydrazonothioicacid} 2-Hydroxy-1-naphthaldehyde+Hydrazine derivative→N’-[(1Z)-(2-Hydroxy-1-naphthyl)methylene]carbamohydrazonothioicacid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological molecules, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID is unique due to its combination of a naphthalene ring, hydrazone linkage, and thioic acid group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDVNVYLCEPSF-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID
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N'-[(1Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]CARBAMOHYDRAZONOTHIOICACID

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